molecular formula C7H8FNOS B13566743 (S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene

(S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene

Cat. No.: B13566743
M. Wt: 173.21 g/mol
InChI Key: UZVOTLOTIZBCCI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene is an organic compound with the molecular formula C7H9NOS It is characterized by the presence of a fluorine atom and a methylsulfonimidoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene typically involves the introduction of the fluorine atom and the methylsulfonimidoyl group onto the benzene ring. One common method involves the reaction of a fluorobenzene derivative with a sulfonimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

(S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The fluorine atom and the sulfonimidoyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Fluoro-2-(S-methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.

    (S)-1-Fluoro-2-(S-methylsulfonamide)benzene: Contains a sulfonamide group instead of a sulfonimidoyl group.

    (S)-1-Fluoro-2-(S-methylsulfonate)benzene: Features a sulfonate group in place of the sulfonimidoyl group.

Uniqueness

(S)-1-Fluoro-2-(S-methylsulfonimidoyl)benzene is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H8FNOS

Molecular Weight

173.21 g/mol

IUPAC Name

(2-fluorophenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3/t11-/m0/s1

InChI Key

UZVOTLOTIZBCCI-NSHDSACASA-N

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1F

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.